Ethene, 1,1-dichloro-2-fluoro-

説明

Significance of Halogenated Alkenes in Modern Organic Chemistry Research

Halogenated alkenes are valuable precursors and intermediates in a wide array of chemical transformations. The presence of halogen atoms significantly influences the electronic properties and reactivity of the double bond, making them susceptible to a range of synthetic manipulations. For instance, they can participate in cross-coupling reactions, nucleophilic substitutions, and cycloadditions, allowing for the construction of complex molecular architectures. nih.gov The incorporation of fluorine, in particular, can impart desirable properties to organic molecules, such as enhanced metabolic stability and altered lipophilicity, which is of paramount importance in medicinal chemistry and materials science. numberanalytics.comresearchgate.net

The stereoselective synthesis of halogenated alkenes is a key area of research, as the spatial arrangement of the halogen substituents can profoundly impact the biological activity and physical properties of the resulting compounds. nih.gov For example, different stereoisomers of a fluoroalkene-containing peptide mimic can induce different secondary structures, highlighting the importance of precise stereochemical control. nih.gov

Contextualization of Ethene, 1,1-dichloro-2-fluoro- within the Broader Halogenated Alkene Class

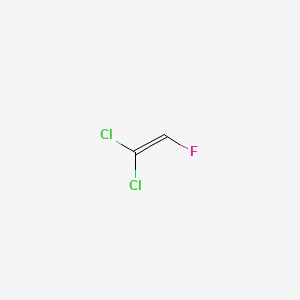

Ethene, 1,1-dichloro-2-fluoro-, also known as 1,1-dichloro-2-fluoroethylene, is a member of the chlorofluoroalkene subclass of halogenated alkenes. Its structure, featuring two chlorine atoms on one carbon of the double bond and a fluorine atom on the other, presents a unique combination of electronic and steric effects. This specific arrangement of halogens makes it a subject of interest for studying the fundamental aspects of halocarbon chemistry and as a potential synthon for more complex fluorinated molecules. The reactivity of this compound is dictated by the interplay between the electron-withdrawing nature of the chlorine and fluorine atoms and the inherent reactivity of the carbon-carbon double bond.

Fundamental Academic Challenges in Fluorine and Chlorine Incorporation into Unsaturated Systems

The synthesis of halogenated alkenes, particularly those containing both fluorine and chlorine, is not without its challenges. The controlled and selective introduction of fluorine and chlorine atoms onto a double bond requires careful consideration of reagents and reaction conditions.

One of the primary challenges lies in achieving high regioselectivity and stereoselectivity. numberanalytics.com The direct halogenation of alkenes with reagents like Cl2 or Br2 typically proceeds through a halonium ion intermediate, leading to anti-addition products. masterorganicchemistry.comorganicchemistrytutor.com However, the introduction of different halogens, such as fluorine and chlorine, can lead to mixtures of products if not carefully controlled.

Furthermore, the high reactivity of some fluorinating agents can lead to over-fluorination or unwanted side reactions. numberanalytics.com The development of mild and selective methods for the synthesis of chlorofluoroalkenes remains an active area of research. numberanalytics.com Strategies such as dehydrohalogenation of polyhalogenated alkanes and transition metal-catalyzed cross-coupling reactions are being explored to overcome these synthetic hurdles. numberanalytics.comorgsyn.org The inherent difficulties in handling some of the starting materials and reagents, which can be toxic or corrosive, also present practical challenges for chemists. cas.cn

Chemical and Physical Properties of Ethene, 1,1-dichloro-2-fluoro-

| Property | Value |

| Molecular Formula | C₂HCl₂F |

| Molecular Weight | 114.94 g/mol |

| CAS Registry Number | 359-02-4 |

| Boiling Point | 35-37 °C |

Note: Experimental data for this specific compound is limited in publicly available literature. The provided boiling point is an estimate based on related compounds.

Spectroscopic Data

Infrared and Raman spectroscopy are powerful tools for the characterization of molecules like Ethene, 1,1-dichloro-2-fluoro-. Studies have been conducted to analyze the vibrational spectra of this and related halogenated ethylenes. rsc.orgrsc.org The infrared and Raman spectra provide valuable information about the molecular structure and bonding within the molecule. rsc.orgrsc.org For instance, the characteristic stretching frequency of the C=C double bond is a key feature in the vibrational spectrum.

Structure

3D Structure

特性

IUPAC Name |

1,1-dichloro-2-fluoroethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2F/c3-2(4)1-5/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHXSYMNYJAOSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448674 | |

| Record name | Ethene, 1,1-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-02-4 | |

| Record name | Ethene, 1,1-dichloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, 1,1-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethene, 1,1 Dichloro 2 Fluoro and Analogous Chlorofluoroalkenes

Stereodivergent Synthesis Strategies for Halogenated Olefins

The precise control of stereochemistry in the synthesis of halogenated olefins is of paramount importance. Stereodivergent synthesis, the ability to selectively produce either the (E)- or (Z)-isomer of a target alkene from a common starting material, represents a significant advancement in synthetic efficiency. A notable example is the stereodivergent hydrodefluorination of gem-difluoroalkenes, which can be achieved with high selectivity using copper(I) catalysts. rsc.org This method allows for the controlled formation of stereodefined monofluoroalkenes, a critical structural motif in many biologically active compounds. rsc.org

Catalytic Approaches to Fluoroalkene Construction

The development of catalytic methods for the construction of fluoroalkenes has revolutionized the accessibility of these valuable compounds. By employing substoichiometric amounts of a catalyst, these reactions offer improved efficiency, selectivity, and functional group tolerance compared to traditional stoichiometric methods.

Silver-Catalyzed Regio- and Stereoselective Syntheses

Silver catalysis has emerged as a powerful tool for the regio- and stereoselective synthesis of fluoroalkenes. One prominent strategy involves the silver(I)-catalyzed reaction of alkynes to produce (Z)-β-fluoro-vinyl iodonium (B1229267) salts, which serve as versatile intermediates for the synthesis of Z-monofluoroalkenes. nih.govacs.org This method exhibits excellent control over both regioselectivity and stereoselectivity. nih.govacs.org Another key application of silver catalysis is the fluorination of functionalized alkenylstannanes. nih.gov The use of a silver phosphinate promoter in conjunction with a fluorinating agent allows for the stereospecific conversion of alkenylstannanes to fluoroalkenes, even in the presence of sensitive functional groups. nih.gov

Copper-Mediated Halogenation Reactions

Copper-mediated and -catalyzed reactions have become indispensable for the formation of carbon-halogen bonds. beilstein-journals.org These methods are often cost-effective and exhibit broad functional group compatibility. beilstein-journals.org While direct copper-catalyzed chlorofluorination of a specific precursor to Ethene, 1,1-dichloro-2-fluoro- is not extensively detailed in the provided results, the principles of copper-mediated halogenation are well-established. For instance, copper catalysts are effective in the C-H halogenation of various organic substrates, providing a direct route to halogenated compounds. beilstein-journals.org Furthermore, copper-mediated annulation reactions of N-allyl enamines demonstrate the utility of copper in controlling the incorporation of halogens into complex molecular scaffolds. rsc.org The development of novel copper-dependent enzymes for halogenation reactions further highlights the potential for biocatalytic approaches in this field.

Electrochemical Fluorofunctionalization of Alkenes

Electrochemical methods offer a green and sustainable alternative for the functionalization of alkenes. These reactions avoid the use of harsh chemical oxidants or reductants by employing an electric current to drive the desired transformation. The electrochemical difunctionalization of alkenes allows for the simultaneous introduction of two functional groups across a double bond. nih.gov While specific examples for the direct electrochemical synthesis of Ethene, 1,1-dichloro-2-fluoro- are not prevalent in the initial search, the principles of electrochemical β-chlorosulfoxidation of alkenes demonstrate the feasibility of introducing a chlorine atom and another functional group in a single step. rsc.org This approach, in principle, could be adapted for the fluorofunctionalization of chlorinated alkenes.

Transition Metal-Facilitated Processes

A wide range of transition metals beyond silver and copper have been employed to facilitate the synthesis of chlorofluoroalkenes. Palladium, nickel, rhodium, and ruthenium complexes are particularly effective in catalyzing various transformations that lead to the formation of halogenated olefins. nih.gov The functionalization of gem-difluoroalkenes, for example, can be catalyzed by several transition metals to yield monofluoroalkene products through a process involving β-fluoride elimination. nih.gov These transition metal-catalyzed reactions are crucial for constructing complex molecular architectures containing fluorinated alkene moieties. mdpi.comnih.gov A process for preparing 1-chloro-1,2-difluoroethylene (B1596267) involves the catalytic hydrogenation of 1,2-dichlorodifluoroethylene using a transition metal catalyst. google.com

Dehalogenation and Dehydrohalogenation Routes to Chlorofluoroalkenes

Elimination reactions, specifically dehalogenation and dehydrohalogenation, are classical yet highly effective methods for the synthesis of alkenes, including chlorofluoroalkenes. wikipedia.orglibretexts.org

Dehalogenation involves the removal of two halogen atoms from adjacent carbons to form a double bond. A well-documented example is the synthesis of 1,1-dichloro-2,2-difluoroethylene (B1203012) from 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) using zinc powder in methanol. orgsyn.org This reaction proceeds in high yield and provides a direct route to a valuable chlorofluoroalkene. orgsyn.org

Dehydrohalogenation, the elimination of a hydrogen halide, is another fundamental route to alkenes. wikipedia.orglibretexts.orgyoutube.com This reaction is typically promoted by a base. libretexts.org For instance, 1,2,2-trichloro-1,1-difluoroethane (B1294774) can be dehydrochlorinated using sodium hydroxide (B78521) or potassium hydroxide to yield 1,1-dichloro-2,2-difluoroethylene. orgsyn.org The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the elimination. youtube.com Catalytic dehydrofluorination of hydrochlorofluoroalkanes over metal fluorides or oxides represents an alternative approach to producing chlorofluoroalkenes. google.com

Cyclopropanation of Fluorine-Containing Alkenes

The construction of cyclopropane (B1198618) rings containing fluorine atoms is a significant area of research, as these structural motifs are of great interest in pharmaceutical, materials, and agricultural chemistry. nih.gov The unique properties imparted by fluorine, such as high electronegativity and low polarizability, can enhance the biological activity and metabolic stability of molecules. nih.govcas.cn Transition-metal-catalyzed cyclopropanation of alkenes with fluorinated diazoalkanes represents a common and effective strategy for synthesizing these valuable compounds. nih.gov

One notable method involves the use of a bench-stable fluorinated carbene precursor, diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, in copper(I) iodide (CuI)-catalyzed cyclopropanation reactions. This approach has been successfully applied to both aromatic and aliphatic terminal alkenes under mild conditions, yielding a variety of new cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups in good to very good yields. nih.gov

Another important technique for the preparation of fluorinated cyclopropanes is the addition of difluorocarbene to alkenes. acs.org Hexafluoropropylene oxide (HFPO) is often used as a convenient commercial precursor for difluorocarbene. When heated, HFPO extrudes difluorocarbene, which can then be trapped by various fluorine-containing alkenes to produce the corresponding cyclopropane derivatives in high yields. acs.org This method is advantageous as the byproduct, trifluoroacetyl fluoride (B91410), is easily separated. acs.org

The development of enantioselective methods is a key challenge in this field. The synthesis of chiral monofluorinated cyclopropanes with high enantiopurity has been an area of special interest, as the construction of a fluorinated tertiary stereogenic center is difficult due to the small steric difference between fluorine and hydrogen. cas.cn

Table 1: Selected Examples of Cyclopropanation of Fluorine-Containing Alkenes This table is interactive and allows for sorting and filtering of data.

| Catalyst/Reagent | Alkene Substrate | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| CuI / Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | Aromatic/Aliphatic terminal alkenes | gem-Trifluoromethyl and difluoromethylphosphonate cyclopropanes | Good to Very Good | nih.gov |

| Hexafluoropropylene oxide (HFPO) | Fluorinated alkenes | Perfluorinated cyclopropanes | High | acs.org |

| Rhodium Catalyst | Alkenes with gem-difluorinated cyclopropanes | Secondary, tertiary fluorides and gem-difluorides | Not specified | chemrxiv.org |

Research has also explored the use of gem-difluorinated cyclopropanes as bifunctional reagents in rhodium-catalyzed carbofluorination of alkenes. chemrxiv.org This method provides access to various secondary and tertiary fluorides with 100% atom economy under mild conditions. chemrxiv.org Preliminary mechanistic studies suggest that the tetrafluoroborate (B81430) ion acts as a fluorine anion shuttle in this process. chemrxiv.org

Advanced Reagent Development in Selective Fluorination

The strategic introduction of fluorine into organic molecules has driven significant advancements in the development of new fluorinating reagents. sustech.edu.cn The search for safer, more selective, and easier-to-handle reagents has led to a move away from hazardous traditional agents like elemental fluorine towards more sophisticated alternatives. pharmtech.comchinesechemsoc.org These modern reagents can be broadly categorized based on their mode of action: nucleophilic, electrophilic, and radical. sustech.edu.cn

In the realm of electrophilic fluorination, N-F reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability and ease of handling. chinesechemsoc.org However, their relatively weak electrophilicity can be a limitation. Recent studies have shown that solvents like nitromethane (B149229) can act as Lewis bases to activate these reagents, enhancing their reactivity and enabling challenging fluorination reactions of electron-rich unsaturated compounds. chinesechemsoc.org

Sulfur-based organofluorine reagents have emerged as a versatile and powerful class of compounds for selective fluorination. sioc.ac.cn The unique partnership between "soft" sulfur and "hard" fluorine allows for the synthesis of bench-stable reagents whose reactivity can be finely tuned. sioc.ac.cn An example is N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), which demonstrates high reactivity and selectivity in the deoxyfluorination of alcohols at room temperature. sioc.ac.cn

The development of nucleophilic fluorinating reagents has also seen significant progress. Reagents like PyFluor (a pyridinium (B92312) salt) and AlkylFluor have been developed as thermally stable and practical alternatives for deoxyfluorination, converting alcohols to alkyl fluorides with minimal formation of elimination byproducts. organic-chemistry.org These reagents offer advantages in terms of safety, cost-effectiveness, and scalability. organic-chemistry.org

Furthermore, the past decade has witnessed a surge in new methods driven by transition metal catalysis, photoredox catalysis, and electrochemical catalysis, which have expanded the toolkit for fluorination and fluoroalkylation reactions. sustech.edu.cn For instance, hypervalent iodine(III)-CF3 reagents developed by Togni are widely used for the trifluoromethylation of various substrates. pharmtech.com Similarly, the Langlois reagent (sodium trifluoromethanesulfinate) is employed for radical trifluoromethylation. pharmtech.com

Table 2: Overview of Advanced Fluorinating Reagents This table is interactive and allows for sorting and filtering of data.

| Reagent Name/Class | Type | Key Application(s) | Advantages | Reference |

|---|---|---|---|---|

| Selectfluor®, NFSI | Electrophilic (N-F) | Fluorination of electron-rich compounds | Stable, easy to handle | chinesechemsoc.org |

| SulfoxFluor | Electrophilic (Sulfur-based) | Deoxyfluorination of alcohols | High reactivity and selectivity, bench-stable | sioc.ac.cn |

| PyFluor, AlkylFluor | Nucleophilic | Deoxyfluorination of alcohols | Thermally stable, inexpensive, minimal side products | organic-chemistry.org |

| Togni Reagents | Electrophilic (Hypervalent Iodine) | Trifluoromethylation | Wide substrate scope | pharmtech.com |

| Langlois Reagent | Radical Source | Trifluoromethylation | Radical pathway | pharmtech.com |

These advanced reagents and methodologies are instrumental in synthesizing complex fluorinated molecules, including chlorofluoroalkenes, by providing chemists with more precise and efficient tools for C-F bond formation.

Advanced Spectroscopic Characterization of Ethene, 1,1 Dichloro 2 Fluoro and Its Derivatives

Vacuum Ultraviolet (VUV) Photoabsorption Spectroscopy

A comprehensive review of scientific literature reveals a notable absence of specific experimental or detailed theoretical studies on the vacuum ultraviolet (VUV) photoabsorption spectroscopy of Ethene, 1,1-dichloro-2-fluoro- (C₂FCl₂H). While extensive research has been conducted on the VUV spectra of closely related halogenated ethenes, such as 1,1-difluoroethene (C₂H₂F₂), 1,1-dichloroethene (C₂H₂Cl₂), and various isomers of chlorofluoroethene (C₂H₂FCl), direct data for Ethene, 1,1-dichloro-2-fluoro- is not available in the searched scientific databases.

The study of VUV photoabsorption spectroscopy provides critical insights into the electronic structure of molecules, detailing transitions from the ground state to higher electronic states, including valence and Rydberg states. ethz.chlibretexts.org This technique typically explores the spectral region from approximately 115 to 240 nm (or roughly 5 to 10.8 eV), where most molecules exhibit strong absorption features corresponding to electronic excitations. nih.govchromatographyonline.com

For analogous compounds, VUV spectra exhibit complex structures arising from π → π* and σ → σ* valence transitions, as well as transitions to Rydberg orbitals. kyoto-u.ac.jpadpcollege.ac.in For example, the VUV spectrum of 1,1-dichloroethene shows a broad, intense band system below 8 eV, which has been analyzed in terms of overlapping valence and Rydberg transitions. researchgate.net Similarly, high-resolution VUV studies of 1,1-difluoroethene have identified numerous Rydberg and vibrational features. nih.gov Theoretical calculations, such as time-dependent density functional theory (TDDFT) and symmetry-adapted cluster-configuration interaction (SAC-CI) methods, have been instrumental in assigning the observed spectral features for these related molecules. kyoto-u.ac.jpmdpi.com

Given the lack of specific data for Ethene, 1,1-dichloro-2-fluoro-, it is not possible to present detailed research findings or construct data tables of its electronic transitions, ionization energies, or photoabsorption cross-sections. Further experimental and theoretical investigations are required to characterize the VUV photoabsorption spectrum of this compound.

Theoretical and Computational Chemistry Approaches to Ethene, 1,1 Dichloro 2 Fluoro

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules like 1,1-dichloro-2-fluoroethene. These computational techniques model the behavior of electrons and nuclei, offering a detailed picture of the molecule's electronic landscape and energy.

Ab Initio Methodologies (e.g., HF, MP2, CCSD)

Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a basic understanding of electronic structure, it does not account for electron correlation, which is the interaction between electrons.

To incorporate electron correlation, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory (MP2) is a common approach that adds correlation effects as a perturbation to the HF solution, offering improved accuracy for energies and geometries. For even higher accuracy, the Coupled Cluster with Singles, Doubles, and (optionally) perturbative Triples (CCSD(T)) method is considered a "gold standard" in quantum chemistry. These methods have been applied to similar fluorinated and chlorinated ethenes to determine properties like ionization energies and to analyze vibrational spectra. researchgate.net

Density Functional Theory (DFT) Applications (e.g., B3LYP, M06-2X)

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. spectroscopyonline.com DFT calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. The accuracy of DFT depends on the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.

Commonly used functionals for studying halogenated hydrocarbons include B3LYP and M06-2X. spectroscopyonline.comrsc.org B3LYP is a hybrid functional that combines a portion of exact HF exchange with DFT exchange and correlation. rsc.orgresearchgate.net It is known for its reliability in predicting molecular geometries and vibrational frequencies. researchgate.net The M06-2X functional is a high-nonlocality functional that is particularly well-suited for studying non-covalent interactions, thermochemistry, and kinetics. rsc.orgscience.gov Studies on related molecules have shown that functionals like M06-2X can provide superior performance for predicting geometric parameters. spectroscopyonline.com These methods are instrumental in investigating the electronic structure, spectroscopic features, and solvent effects of complex organic molecules. researchgate.net

Below is a table showcasing typical calculated electronic properties for a related molecule, 1-chloro-1-fluoroethene, which can be analogously determined for 1,1-dichloro-2-fluoroethene.

| Property | Calculated Value | Unit | Method |

| Ionization Energy | 9.97 - 10.70 | eV | NIST |

| Standard Gibbs free energy of formation | -161.49 | kJ/mol | Joback Calculated |

| Enthalpy of formation at standard conditions | -180.82 | kJ/mol | Joback Calculated |

| Data for 1-chloro-1-fluoroethene. chemeo.com |

High-Level Correlated Methods (e.g., CASPT2) for Complex Systems

For molecules with complex electronic structures, such as those with near-degeneracies of electronic states or significant multi-reference character, single-reference methods like HF and standard DFT may not be adequate. In such cases, high-level correlated methods like the Complete Active Space with Second-Order Perturbation Theory (CASPT2) are employed.

CASPT2 is a multi-reference method that first solves for the electronic structure within a defined "active space" of orbitals and electrons using the Complete Active Space Self-Consistent Field (CASSCF) method. It then applies second-order perturbation theory to account for dynamic electron correlation. This approach is particularly valuable for studying excited electronic states and reaction pathways where bond breaking and formation occur.

Reaction Pathway and Transition State Analysis

Understanding the chemical reactions of 1,1-dichloro-2-fluoroethene requires detailed analysis of its reaction pathways and the associated transition states.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. libretexts.org Mapping the PES is crucial for identifying stable molecules (minima on the PES) and transition states (saddle points on the PES) that connect reactants and products. libretexts.org

Computational methods can generate contour maps of the PES, which visualize the energy landscape of a reaction. researchgate.net These maps help in understanding the geometric changes that occur during a reaction and in identifying the most favorable reaction pathways. For instance, in the study of related fluorinated compounds, PES mapping has been used to analyze conformational changes and reaction mechanisms. researchgate.net

Kinetic and Thermodynamic Parameter Calculations

Once the stationary points (reactants, products, and transition states) on the PES have been located and characterized, it is possible to calculate important kinetic and thermodynamic parameters. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be determined from the computed energies of the reactants and products.

Kinetic parameters, most notably the activation energy (Ea), are derived from the energy difference between the reactants and the transition state. These calculations are vital for predicting reaction rates and understanding the feasibility of a particular reaction under different conditions. For example, theoretical studies on the atmospheric degradation of similar halogenated compounds have employed these methods to calculate rate constants for reactions with hydroxyl (OH) and chlorine (Cl) radicals. acs.org The Arrhenius equation can then be used to describe the temperature dependence of the reaction rate.

The following table provides an example of thermodynamic data for a related compound, which can be computationally determined for 1,1-dichloro-2-fluoroethene.

| Property | Value | Unit |

| Enthalpy of vaporization | 23.02 | kJ/mol |

| Enthalpy of fusion | 5.62 | kJ/mol |

| Data for 1-chloro-1-fluoroethene. chemeo.com |

Intermolecular Interactions and Noncovalent Bonding

Theoretical chemistry provides powerful tools to investigate the subtle forces that govern how molecules interact with each other. For halogenated alkenes like Ethene, 1,1-dichloro-2-fluoro-, noncovalent interactions such as halogen bonding play a crucial role in their chemical and physical properties.

Halogen Bonding Studies in Halogenated Alkenes

Halogen bonding is a highly directional, noncovalent interaction between a halogen atom (X) in a molecule R-X (where R is an electron-withdrawing group) and a Lewis base. The key to this interaction is the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the R-X covalent bond. wiley-vch.de This positive region can interact favorably with electron-rich sites like lone pairs or π-electrons.

In Ethene, 1,1-dichloro-2-fluoro-, the chlorine atoms attached to the carbon-carbon double bond are potential halogen bond donors. The electron-withdrawing nature of the vinyl group and the other halogen atoms enhances the σ-hole on the chlorine atoms. Computational studies on similar molecules, such as 2,5-dichloro-1,4-benzoquinone, have used experimental and theoretical charge density analysis to quantitatively evaluate and confirm the attractive nature of C−Cl···O halogen bonds in crystalline structures. researchgate.net

The strength of halogen bonds generally follows the trend I > Br > Cl > F. wiley-vch.de While fluorine can participate, its high electronegativity and low polarizability make it a much weaker halogen bond donor compared to chlorine. Therefore, in Ethene, 1,1-dichloro-2-fluoro-, the chlorine atoms are the primary sites for halogen bonding interactions. These interactions are critical in understanding the molecule's aggregation behavior, crystal packing, and its ability to act as a building block in crystal engineering. researchgate.net

Analysis of Adducts and Pre-reaction Complexes

Computational chemistry allows for the detailed analysis of transient species such as adducts and pre-reaction complexes, which are crucial intermediates in many chemical reactions. For halogenated ethenes, these complexes often involve interactions with Lewis acids or other molecules.

Studies on related halogenated ethylenes provide insight into the types of complexes Ethene, 1,1-dichloro-2-fluoro- might form. For instance, the microwave spectrum of the argon-cis-1,2-difluoroethylene complex has been analyzed to determine its molecular structure. aip.org This study, along with research on trifluoroethylene (B1203016) complexes, shows that the number and position of fluorine substituents significantly affect the nature and geometry of intermolecular interactions. aip.org In some cases, binding occurs across the C=C bond, while in others, it involves the halogen and hydrogen atoms at one end of the molecule. aip.org Theoretical investigations into the metabolic reduction of halogenated ethenes have also considered the formation of pre-reaction complexes with iron porphyrin systems, a model for cytochrome P450 enzymes. researchgate.net

For Ethene, 1,1-dichloro-2-fluoro-, computational modeling can predict the geometry and stability of adducts formed with various partners. These models can elucidate the preferred binding sites—whether at the chlorine atoms via halogen bonding, at the fluorine atom, or involving the π-system of the double bond—thereby providing a foundational understanding of its reactivity pathways.

Computational Spectroscopic Prediction and Interpretation

Computational methods are indispensable for predicting and interpreting the spectroscopic signatures of molecules. Techniques like Density Functional Theory (DFT) can calculate vibrational frequencies, ionization energies, and electronic transitions, which can then be compared with experimental data from infrared (IR), Raman, and photoelectron spectroscopy.

While a dedicated computational spectroscopic study for Ethene, 1,1-dichloro-2-fluoro- is not prominently available, extensive research on its isomers and related compounds demonstrates the power of this approach. For example, the threshold photoelectron spectra (TPES) of cis- and trans-1-chloro-2-fluoroethene have been investigated using synchrotron radiation and supported by high-level quantum chemical calculations to assign the observed spectral features. researchgate.net Similarly, detailed vibrational assignments for these isomers have been established through analysis of their IR spectra. acs.org

Computational studies on (E)-1-chloro-2-fluoroethene have provided calculated vibrational frequencies, offering a template for what could be expected for Ethene, 1,1-dichloro-2-fluoro-. nist.gov The table below shows the calculated fundamental vibrational frequencies for this related isomer.

| Mode Number | Symmetry | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|---|

| 1 | A' | 3103 | C-H Stretch |

| 2 | A' | 3094 | C-H Stretch |

| 3 | A' | 1647 | C=C Stretch |

| 4 | A' | 1296 | CH Wag |

| 5 | A' | 1218 | CH Wag |

| 6 | A' | 1127 | C-F Stretch |

| 7 | A' | 876 | C-Cl Stretch |

| 8 | A' | 447 | Skeletal Bend |

| 9 | A' | 270 | Skeletal Bend |

| 10 | A" | 888 | CH Bend (out-of-plane) |

| 11 | A" | 784 | CH Bend (out-of-plane) |

| 12 | A" | 270 | Torsion |

Data adapted from the NIST Computational Chemistry Comparison and Benchmark Database. nist.gov

These computational predictions are vital for identifying molecules in complex mixtures and for understanding their fundamental vibrational properties.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of molecules. dtic.mil The MEP is the potential created in the space around a molecule by its charge distribution of nuclei and electrons. dtic.mil It is typically visualized by mapping the potential onto the molecule's electron density surface.

The MEP map reveals sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are attractive to nucleophiles. dtic.milresearchgate.net The sign of the potential is determined by whether the negative contribution from the electrons or the positive contribution from the nuclei is dominant in a particular region. dtic.mil

For Ethene, 1,1-dichloro-2-fluoro-, an MEP analysis would be expected to show:

Negative Potential: A region of negative MEP associated with the π-system of the C=C double bond and the lone pairs of the highly electronegative fluorine atom. This indicates these sites are favorable for interaction with electrophiles.

Positive Potential: Regions of positive MEP, or σ-holes, located on the outer side of the chlorine atoms, along the axis of the C-Cl bonds. wiley-vch.deresearchgate.net These positive caps (B75204) make the chlorine atoms sites for nucleophilic attack or halogen bonding. wiley-vch.de The hydrogen atom would also exhibit a region of positive potential.

MEP analysis thus provides a clear, visual representation of the charge distribution and is instrumental in rationalizing the intermolecular interactions, such as halogen bonding, and predicting the chemical reactivity of the molecule. mdpi.com

Environmental Transformation and Degradation Pathways of Halogenated Ethenes

Aqueous Phase Transformation Mechanisms

The transformation of Ethene, 1,1-dichloro-2-fluoro- in the aqueous phase is primarily influenced by hydrolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated hydrocarbons, this can involve the replacement of a halogen atom with a hydroxyl group. The rate of hydrolysis is often dependent on pH.

Biotic Degradation Mechanisms

The microbial degradation of halogenated compounds can occur under both aerobic and anaerobic conditions. For halogenated ethenes, reductive dechlorination under anaerobic conditions is a recognized pathway. mostwiedzy.placs.org

Studies on TCFE have shown that it can be reductively dehalogenated by anaerobic microorganisms. acs.org In these studies, TCFE was transformed into various dichlorofluoroethene isomers, with cis-1,2-dichlorofluoroethene being the primary product. acs.org Further degradation to monochlorofluoroethene isomers was observed to be much slower. acs.org This suggests that microbial consortia in anaerobic environments, such as sediments and contaminated groundwater, may have the potential to degrade Ethene, 1,1-dichloro-2-fluoro-.

Some saturated hydrochlorofluorocarbons, such as 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), have also been observed to undergo microbial transformation through reductive dechlorination in anoxic sediments. inchem.orgresearchgate.net However, for highly volatile compounds, biodegradation may not be an effective removal mechanism. inchem.org While specific studies on the biotic degradation of Ethene, 1,1-dichloro-2-fluoro- are lacking, the available evidence from analogous compounds suggests that it may be susceptible to anaerobic microbial transformation.

No Direct Research Found for the Environmental Transformation and Degradation of Ethene, 1,1-dichloro-2-fluoro-

Extensive searches for scientific literature and research data concerning the environmental transformation and degradation of the specific chemical compound Ethene, 1,1-dichloro-2-fluoro- did not yield direct results. The available studies on the biodegradation of halogenated ethenes focus on other, structurally related compounds.

Therefore, it is not possible to provide a detailed article on the anaerobic and aerobic biodegradation pathways for this particular substance based on current scientific findings. Information on the following related compounds was found, but per the specific request, this information cannot be extrapolated to describe the behavior of Ethene, 1,1-dichloro-2-fluoro-.

Research on Related Halogenated Compounds:

Anaerobic Reductive Dechlorination: The process of reductive dehalogenation, a key pathway in anaerobic environments, has been studied for various chlorinated ethenes like tetrachloroethene (PCE), trichloroethene (TCE), dichloroethene (DCE) isomers, and vinyl chloride (VC). In this process, microorganisms use the chlorinated compounds as electron acceptors, sequentially removing chlorine atoms and replacing them with hydrogen. For instance, studies have detailed the pathway of 1,1,2-trichloro-2-fluoroethene (TCFE) being dechlorinated to 1,2-dichloro-1-fluoroethene, then to 1-chloro-1-fluoroethene, and finally to fluoroethene. Similarly, 1-chloro-1-fluoroethylene (B1207965) has been shown to degrade to fluoroethene through microbial reductive dehalogenation. nih.govvulcanchem.com However, no such pathway has been documented specifically for Ethene, 1,1-dichloro-2-fluoro-.

Aerobic Biotransformation: Aerobic biodegradation studies have also focused on other halogenated ethenes. For example, the recombinant bacterium Pseudomonas putida G786(pHG-2) has been shown to aerobically oxidize compounds like 1,1-dichloro-2,2-difluoroethene and 1,2-dichloro-1-fluoroethene. nih.gov This type of transformation typically involves oxygenase enzymes that incorporate oxygen into the molecule, initiating the degradation process. Again, no specific aerobic biotransformation studies for Ethene, 1,1-dichloro-2-fluoro- were identified.

Due to the lack of specific research data for "Ethene, 1,1-dichloro-2-fluoro-," the requested article sections on its anaerobic and aerobic degradation pathways cannot be generated at this time.

Advanced Chemical Synthesis and Research Applications of Ethene, 1,1 Dichloro 2 Fluoro

Role as a Synthetic Building Block for Complex Organofluorine Compounds

Ethene, 1,1-dichloro-2-fluoro- (CAS No. 359-02-4) is a versatile reagent in organofluorine chemistry, primarily valued for its ability to undergo elimination and substitution reactions to generate highly functionalized products. thieme-connect.deresearchgate.net Its reactivity is centered around the carbon-carbon double bond and the three halogen substituents, which can be selectively manipulated to build molecular complexity. thieme-connect.de

The synthesis of stereodefined alkenyl fluorides is a critical pursuit in the development of pharmaceuticals and advanced materials. However, the application of Ethene, 1,1-dichloro-2-fluoro- for this purpose is not widely documented in scientific literature. Research in this area tends to focus on its isomers, such as (E)- and (Z)-1,2-dichloro-1-fluoroethene, which are more commonly employed in stereoselective cross-metathesis reactions to produce trisubstituted alkenyl fluorides.

The construction of fluoro-containing heterocycles often relies on cycloaddition reactions where a fluorinated alkene acts as a key component. Despite the potential of Ethene, 1,1-dichloro-2-fluoro- to participate in such reactions, specific examples of its direct use as a starting material for the synthesis of fluoro-containing heterocycles are not prominently featured in available research. The literature on fluorinated heterocycle synthesis more frequently describes pathways starting from other fluorinated precursors.

A significant application of Ethene, 1,1-dichloro-2-fluoro- is its conversion into fluorine-containing alkynyl (acetylene) systems. thieme-connect.de These reactions typically involve dehydrohalogenation and substitution, transforming the dichloro-fluoro-ethene structure into a highly reactive alkyne.

One notable pathway involves the reaction of Ethene, 1,1-dichloro-2-fluoro- with strong bases, such as organolithium reagents, to generate intermediate lithium acetylides through elimination. These intermediates can then be trapped by various electrophiles. For instance, treatment with butyllithium (B86547) followed by a nucleophile like lithium N-methylanilide results in the formation of a 2-chloroacetylen-1-amine derivative. thieme-connect.de The proposed mechanism suggests that Ethene, 1,1-dichloro-2-fluoro- is first deprotonated to form a lithium salt. This salt can then either undergo substitution of the fluorine atom and elimination of lithium chloride or first eliminate lithium chloride to form 1-chloro-2-fluoroacetylene as a transient intermediate, which then reacts with the nucleophile. thieme-connect.dethieme-connect.de

Detailed research by Viehe in 1964 demonstrated the synthesis of bis(diethylamino)acetylene from the reaction of Ethene, 1,1-dichloro-2-fluoro- with an excess of lithium diethylamide, achieving a 57% yield. researchgate.netthieme-connect.de This transformation highlights the utility of the compound as a precursor to ynamines, a class of electron-rich alkynes with broad applications in organic synthesis.

| Reactants | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ethene, 1,1-dichloro-2-fluoro- | 1. Butyllithium 2. Lithium N-methylanilide | 2-Chloro-N-methyl-N-phenylacetylen-1-amine | 20% | thieme-connect.de |

| Ethene, 1,1-dichloro-2-fluoro- | Lithium diethylamide | Bis(diethylamino)acetylene | 57% | researchgate.netthieme-connect.de |

Precursors in the Development of Advanced Chemical Intermediates

The ability of Ethene, 1,1-dichloro-2-fluoro- to serve as a precursor to functionalized alkynes makes it a valuable starting point for creating more complex chemical intermediates. thieme-connect.de The primary transformation is the conversion to a haloacetylene, which is a versatile synthetic intermediate. thieme-connect.de For example, the in-situ generation of 1-chloro-2-fluoroacetylene from Ethene, 1,1-dichloro-2-fluoro- provides a pathway to compounds that are otherwise difficult to access. thieme-connect.de These haloacetylene intermediates are valuable partners in cross-coupling reactions, such as Cadiot–Chodkiewicz and Sonogashira couplings, which are fundamental for constructing carbon-carbon bonds in the synthesis of natural products, pharmaceuticals, and polymers. thieme-connect.de

Exploration in Materials Science Research (e.g., Liquid Crystal Components)

While fluorinated compounds are of immense interest in materials science, particularly for liquid crystal applications due to their unique dielectric and optical properties, the specific use of Ethene, 1,1-dichloro-2-fluoro- in this field is not well-documented. However, its application has been noted in other areas of materials science. A patent for ultrasound contrast media lists Ethene, 1,1-dichloro-2-fluoro- as a potential component. google.com These contrast agents are often formulated as colloidal suspensions or emulsions containing water-immiscible compounds. google.com The physical properties of halogenated hydrocarbons, such as their density and volatility, are critical for the performance of these agents in medical imaging.

Q & A

Q. What experimental methods are recommended for synthesizing 1,1-dichloro-2-fluoroethene in laboratory settings?

Answer: The compound can be synthesized via halogen exchange reactions. A validated method involves reacting hexachloroethane with hydrogen fluoride (HF) under controlled conditions, which facilitates dechlorination and fluorination. This approach is analogous to methods used in the production of chlorotrifluoroethylene derivatives . Key Considerations:

- Use anhydrous conditions to prevent hydrolysis.

- Monitor reaction temperature (typically 100–150°C) to optimize yield.

- Purify via fractional distillation to isolate the target compound.

Q. How can infrared (IR) spectroscopy and mass spectrometry (MS) be utilized to characterize 1,1-dichloro-2-fluoroethene?

Answer:

-

IR Spectroscopy: Assign vibrational modes to confirm structural features. For example:

-

Mass Spectrometry:

- Electron ionization (EI-MS) fragments the molecule, with dominant peaks at m/z corresponding to [M-Cl]⁺ and [M-F]⁺ ions.

- Example fragmentation pattern (from analogous compounds):

| m/z | Fragment | Relative Abundance |

|---|---|---|

| 132 | [C₂Cl₂F₂]⁺ | 100% |

| 97 | [C₂ClF₂]⁺ | 65% |

| Data derived from NIST-standardized MS libraries . |

Advanced Research Questions

Q. How do adiabatic and vertical ionization energy (IE) measurements differ for halogenated ethylenes, and how can contradictions in reported IE values be resolved?

Answer:

-

Adiabatic IE (thermodynamic value) reflects the energy required to remove an electron from the ground-state molecule, while vertical IE (kinetic value) corresponds to ionization without structural relaxation.

-

For 1,1-dichloro-2-fluoroethene, reported IEs vary:

Q. What computational strategies are effective for modeling the reaction pathways and thermodynamic stability of 1,1-dichloro-2-fluoroethene?

Answer:

- Density Functional Theory (DFT): Optimize geometry using hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(3df,3pd).

- Reaction Thermodynamics: Calculate enthalpy changes (ΔH) for halogenation/dehalogenation steps using MP2-level theory .

- Example Application:

The enthalpy of formation (ΔfH°gas) for analogous compounds (e.g., 1,1-difluoroethylene) is −465.70 kJ/mol, derived from combustion calorimetry and validated via computational models .

Q. How can matrix isolation FTIR spectroscopy resolve ambiguities in the decomposition mechanisms of halogenated ethylenes?

Answer:

- Methodology:

- Isolate the compound in an argon matrix at 10 K to stabilize reactive intermediates.

- Excite with controlled UV radiation to simulate decomposition pathways.

- Track spectral changes (e.g., loss of C-Cl stretches, emergence of radical species).

- Case Study:

Ethene ozonide decomposition studies identified O-O bond cleavage as the primary dissociation route, validated by IR band assignments and MP2 calculations . Adapt this approach for halogenated analogs.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the Henry’s Law constant (k°H) for halogenated ethylenes?

Answer:

- Source of Contradictions: Variability in measurement conditions (temperature, solvent purity).

- Resolution Strategy:

- Use standardized NIST protocols for gas-liquid partitioning experiments.

- Compare temperature-dependent data (e.g., d(ln k°H)/d(1/T)) to identify outliers.

- For 1,1-dichloro-2-fluoroethene, reference thermochemical cycles from analogous compounds (e.g., ΔrH° = 26.7 ± 5.0 kcal/mol for F⁻ association reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。